N-(2-benzoyl-4-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-1,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-13-9-10-17(21-20(25)18-12-14(2)23(3)22-18)16(11-13)19(24)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKOHXFTQRYGJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NN(C(=C2)C)C)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for N-(2-Benzoyl-4-Methylphenyl)-1,5-Dimethyl-1H-Pyrazole-3-Carboxamide
Pyrazole-3-Carboxylic Acid Chloride Route
The most widely documented method involves the conversion of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid to its acid chloride intermediate, followed by amidation with 2-benzoyl-4-methylaniline.
Synthesis of 1,5-Dimethyl-1H-Pyrazole-3-Carboxylic Acid
The pyrazole core is synthesized via cyclocondensation of furan-2,3-dione with methylhydrazine derivatives. For example, reacting 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid precursors with methylhydrazine at 80–100°C in toluene yields the 1,5-dimethyl variant. Key spectral data for intermediates include:
- IR (KBr) : 1702 cm⁻¹ (C=O stretch of carboxylic acid).
- ¹H NMR (CDCl₃) : δ 3.85 (s, 3H, N–CH₃), 2.45 (s, 3H, C5–CH₃).
Acid Chloride Formation
The carboxylic acid is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous dichloromethane at 0–5°C. Excess reagent is removed under reduced pressure to isolate the acid chloride.
Amidation with 2-Benzoyl-4-Methylaniline
The acid chloride reacts with 2-benzoyl-4-methylaniline in toluene or xylene under reflux (110–140°C) for 4–14 hours. Triethylamine (2.2 equiv) is added to scavenge HCl. Post-reaction, the mixture is cooled, and the product precipitates upon addition of petroleum ether. Recrystallization from methanol yields pure carboxamide (75–85% yield).
Critical Parameters :
Direct Coupling Using Carbodiimide Reagents
An alternative approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid in situ.
Reaction Conditions
A mixture of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 equiv), 2-benzoyl-4-methylaniline (1.1 equiv), and EDC (1.2 equiv) in dichloromethane is stirred at 25°C for 12–24 hours. The urea byproduct is removed via filtration, and the organic phase is washed with dilute HCl to recover the product (65–70% yield).
Advantages :
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate the amidation step. Combining 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, 2-benzoyl-4-methylaniline, and HATU ((1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)) in DMF under microwave conditions (100°C, 300 W, 15 minutes) achieves 90% conversion.
Optimization Data :
| Parameter | Optimal Value |
|---|---|
| Temperature | 100°C |
| Irradiation Time | 15 minutes |
| Coupling Reagent | HATU |
| Solvent | DMF |
Mechanistic and Kinetic Analysis
Reaction Pathway
Density functional theory (DFT) calculations on analogous systems reveal a two-stage mechanism:
- Nucleophilic Attack : The amine’s lone pair attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate.
- Proton Transfer and Elimination : Base-mediated deprotonation facilitates HCl elimination, yielding the carboxamide.
Transition State Analysis
Characterization and Validation
Spectroscopic Data
This compound :
- IR (KBr) : 1686 cm⁻¹ (amide C=O), 1659 cm⁻¹ (benzoyl C=O).
- ¹H NMR (CDCl₃) : δ 8.21 (s, 1H, NH), 7.82–7.45 (m, 9H, aryl-H), 3.91 (s, 3H, N–CH₃), 2.51 (s, 3H, C5–CH₃), 2.38 (s, 3H, Ar–CH₃).
- ¹³C NMR (CDCl₃) : δ 169.4 (amide C=O), 165.2 (benzoyl C=O), 142.1–122.3 (aryl-C), 38.5 (N–CH₃), 21.7 (C5–CH₃), 20.9 (Ar–CH₃).
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(2-benzoyl-4-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide exhibit significant anticancer properties. For instance, derivatives of pyrazole compounds have been shown to inhibit the growth of various cancer cell lines, including colorectal carcinoma and breast cancer cells. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of specific pathways that promote tumor growth.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activities. Studies show that derivatives can exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The effectiveness is often measured through Minimum Inhibitory Concentration (MIC) assays, demonstrating the compound's potential as an antimicrobial agent.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole ring and subsequent functionalization. Understanding the structure-activity relationship is crucial for optimizing its biological activity. Variations in substituents on the phenyl rings can significantly affect both the potency and selectivity of the compound against target cells.
Case Study 1: Anticancer Evaluation
A study published in a peer-reviewed journal evaluated a series of pyrazole derivatives for their anticancer effects against human colorectal carcinoma cell lines. The results indicated that specific modifications to the compound structure enhanced its cytotoxicity compared to standard chemotherapy agents like 5-Fluorouracil (5-FU). The most active compounds demonstrated IC values significantly lower than those of established treatments, suggesting a promising avenue for further development.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of pyrazole derivatives, revealing that certain compounds exhibited MIC values in the low micromolar range against various bacterial strains. This study underscored the potential for these compounds to serve as lead candidates in developing new antimicrobial therapies, especially in an era where antibiotic resistance is a growing concern.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The target compound’s 2-benzoyl-4-methylphenyl group contrasts with bulky tert-butyl or polar sulfonyl substituents in analogs (e.g., 6b, 4h). These modifications influence solubility and target binding .
- Naphthyl (5g) and bromonaphthyl (7d) groups enhance aromatic stacking interactions compared to the target’s simpler benzoyl moiety .
Synthetic Pathways: Most analogs (e.g., 6b, 4h) use EDCI/HOBt-mediated coupling (), a standard method for carboxamide formation. The target compound likely follows a similar protocol .
The 3,5-di-tert-butyl-4-hydroxyphenyl group in 6b and others is a known antioxidant pharmacophore, suggesting possible dual functionality in the target compound’s analogs .
Research Findings and Trends
- Structure-Activity Relationship (SAR) : Bulky substituents (e.g., tert-butyl, naphthyl) correlate with improved target affinity in kinase inhibitors, while polar groups (e.g., sulfonyl, hydroxyphenyl) enhance solubility .
- Synthetic Yield : EDCI/HOBt coupling typically achieves moderate-to-high yields (e.g., 68% for 7d in ), though purity varies with substituent complexity .
Biological Activity
N-(2-benzoyl-4-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. This article reviews the compound's pharmacological potential, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a carboxamide functional group and a complex structure that includes both a benzoyl group and a methyl-substituted phenyl group. These structural characteristics are essential for its biological activities.
1. Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its effectiveness against various pathogens.
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.50 |
| Escherichia coli | 0.50 | 1.00 |
| Candida albicans | 0.75 | 1.50 |
The compound exhibited minimum inhibitory concentrations (MIC) ranging from 0.25 to 0.75 μg/mL against these pathogens, indicating potent antimicrobial activity .
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. In vitro studies showed that it significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6.
| Concentration (μM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 10 | 61 | 76 |
| 20 | 85 | 93 |
These results suggest that the compound could serve as a potential anti-inflammatory agent .
3. Anticancer Activity
This compound has shown promising results in cancer cell line studies. It was tested against several cancer cell lines, revealing significant cytotoxic effects.
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 | 12.50 |
| A549 | 26.00 |
| Hep-2 | 3.25 |
The compound demonstrated substantial inhibitory effects on cell proliferation, particularly in Hep-2 cells .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in inflammation and cancer progression. Molecular docking studies have indicated favorable binding affinities with COX enzymes and other relevant targets.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, this compound was among the top performers against Staphylococcus aureus, showing remarkable inhibition zones in agar diffusion tests .
Case Study 2: Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties of pyrazole derivatives highlighted that this compound significantly reduced IL-6 levels in LPS-stimulated macrophages, suggesting its potential as a therapeutic agent in inflammatory diseases .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N-(2-benzoyl-4-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide and its analogs?
- Methodology :
-
Step 1 : Condensation of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid derivatives with substituted anilines (e.g., 2-benzoyl-4-methylaniline) using coupling agents like EDCl/HOBt or DCC in anhydrous DMF .
-
Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization using -NMR, -NMR, and HRMS (e.g., δ 11.2 ppm for methyl groups, 196.2 ppm for carbonyl in -NMR) .
-
Key Conditions : Reactions often proceed at room temperature under inert atmospheres (N/Ar) to prevent hydrolysis of intermediates .
- Example :
| Reagent | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| EDCl | DMF | HOBt | 72–85 | |
| KCO | DMF | – | 65 |
Q. How is the molecular structure of this compound validated experimentally?
- Techniques :
- Single-crystal X-ray diffraction (SC-XRD) : Crystallize the compound in ethanol/DMSO, and analyze using Mo-Kα radiation (λ = 0.71073 Å). Key parameters: R factor < 0.08, mean C–C bond length = 1.39–1.42 Å, and space group identification (e.g., monoclinic P2/c) .
- ORTEP-III Visualization : Generate thermal ellipsoid plots to confirm planar pyrazole rings and non-covalent interactions (e.g., C–H···O) .
Q. What spectroscopic techniques are critical for characterizing its functional groups?
- FT-IR : Identify carbonyl stretches (C=O) at 1650–1700 cm and amide N–H bends at 3200–3350 cm .
- UV-Vis : Analyze π→π* transitions (λ ~ 270–290 nm) for benzoyl and pyrazole moieties .
Advanced Research Questions
Q. How can density functional theory (DFT) and molecular docking elucidate its electronic properties and bioactivity?
- DFT Workflow :
- Optimize geometry using B3LYP/6-31G(d) basis sets.
- Calculate HOMO-LUMO gaps (e.g., 4.2–4.5 eV) to predict reactivity .
- Map electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic regions .
Q. How should researchers address contradictions between experimental and computational data?
- Case Study : If SC-XRD shows a non-planar benzoyl group, but DFT predicts planarity:
- Validate computational parameters (e.g., solvent effects, dispersion corrections).
- Re-examine crystallographic data for thermal motion artifacts (ORTEP analysis) .
Q. What strategies optimize synthetic yields and purity for complex derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
